

An In-depth Technical Guide to Neopentyl 4-bromobenzenesulfonate (CAS: 14248-15-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neopentyl 4-bromobenzenesulfonate, with CAS number 14248-15-8, is a valuable organic compound characterized by the presence of a sterically hindered neopentyl ester group attached to a bromobenzenesulfonate moiety. This unique structural feature imparts significant stability against nucleophilic attack, making it an interesting building block in organic synthesis and a precursor in the development of advanced therapeutic and diagnostic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and insights into its applications, particularly in the burgeoning field of radiopharmaceuticals.

Chemical and Physical Properties

Neopentyl 4-bromobenzenesulfonate is a solid at room temperature with the chemical formula C₁₁H₁₅BrO₃S.[1] Its key identifiers and computed physicochemical properties are summarized in the tables below. It is important to note that while experimental data for some properties are limited, computed values provide useful estimates for experimental design.

Table 1: Compound Identification

Identifier	Value	
CAS Number	14248-15-8[1]	
IUPAC Name	2,2-dimethylpropyl 4-bromobenzenesulfonate[1]	
Molecular Formula	C11H15BrO3S[1]	
Molecular Weight	307.21 g/mol [1]	
InChI Key	PVJBARUAGAVJSY-UHFFFAOYSA-N[1]	
Canonical SMILES	CC(C)(C)COS(=O)(=O)C1=CC=C(C=C1)Br[1]	

Table 2: Computed Physicochemical Properties

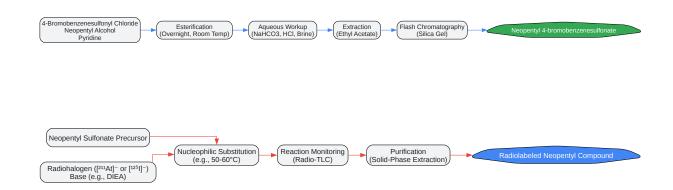
Property	Value	Source
XLogP3	3.6	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Rotatable Bond Count	4	PubChem[1]
Exact Mass	305.99253 Da	PubChem[1]
Topological Polar Surface Area	51.8 Ų	PubChem[1]
Boiling Point (Predicted)	357.5 ± 25.0 °C at 760 mmHg	Guidechem
Refractive Index (Predicted)	1.533	Guidechem

Synthesis of Neopentyl 4-bromobenzenesulfonate

The synthesis of **Neopentyl 4-bromobenzenesulfonate** is achieved through the esterification of neopentyl alcohol with 4-bromobenzenesulfonyl chloride in the presence of a base. A detailed experimental protocol is provided below, adapted from the Open Reaction Database. [2]

Experimental Protocol: Synthesis

Materials:


- 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol)
- Neopentyl alcohol (1.39 mL, 12.91 mmol)
- Pyridine (30 mL)
- · Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- · 0.05 N aqueous hydrochloric acid
- Brine
- Anhydrous sodium sulfate
- Silica gel for flash chromatography
- Hexanes
- Dichloromethane (CH₂Cl₂)

Procedure:

- To a round bottom flask, add 4-bromobenzenesulfonyl chloride (2.20 g, 8.61 mmol) and pyridine (30 mL).
- With stirring at ambient temperature, add neopentyl alcohol (1.39 mL, 12.91 mmol).
- Stir the reaction mixture overnight at ambient temperature.
- Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
- Extract the product with ethyl acetate.
- Wash the combined organic extracts sequentially with saturated aqueous sodium bicarbonate solution, 0.05 N aqueous hydrochloric acid, and brine.

- Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
- Purify the crude product by flash column chromatography on silica gel using a 30%-50% gradient of dichloromethane in hexanes.
- This procedure typically yields approximately 2.24 g (85%) of Neopentyl 4bromobenzenesulfonate.[2]

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Neopentyl 4-bromobenzenesulfonate | C11H15BrO3S | CID 2802228 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis routes of Neopentyl 4-bromobenzenesulfonate [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Neopentyl 4-bromobenzenesulfonate (CAS: 14248-15-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b173541#neopentyl-4-bromobenzenesulfonate-cas-number-14248-15-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com